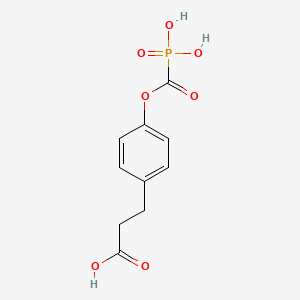
Potassium 4-chloro-2-cyclohexylphenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 4-chloro-2-cyclohexylphenolate is a chemical compound with the molecular formula C12H14ClKO. It is known for its unique structure, which includes a cyclohexyl group attached to a phenolate ring with a chlorine substituent. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium 4-chloro-2-cyclohexylphenolate can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-chloro-2-cyclohexylphenol with potassium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium, where the phenol group is deprotonated by the potassium hydroxide, forming the potassium salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities and obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 4-chloro-2-cyclohexylphenolate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The phenolate ring can participate in redox reactions.
Addition Reactions: The cyclohexyl group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Addition Reactions: Electrophiles like halogens or acids are used in the presence of catalysts.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the phenolate ring.
Addition Reactions: Products include cyclohexyl derivatives with additional functional groups.
Wissenschaftliche Forschungsanwendungen
Potassium 4-chloro-2-cyclohexylphenolate is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and catalysis.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of potassium 4-chloro-2-cyclohexylphenolate involves its interaction with molecular targets such as enzymes and receptors. The phenolate group can form hydrogen bonds and ionic interactions with active sites, while the cyclohexyl group provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium 4-chlorophenolate
- Potassium 2-cyclohexylphenolate
- Potassium 4-chloro-2-methylphenolate
Uniqueness
Potassium 4-chloro-2-cyclohexylphenolate is unique due to the presence of both the chlorine and cyclohexyl groups on the phenolate ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable in specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
85204-39-3 |
|---|---|
Molekularformel |
C12H14ClKO |
Molekulargewicht |
248.79 g/mol |
IUPAC-Name |
potassium;4-chloro-2-cyclohexylphenolate |
InChI |
InChI=1S/C12H15ClO.K/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9;/h6-9,14H,1-5H2;/q;+1/p-1 |
InChI-Schlüssel |
QRHVQFBRGJCEMK-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCC(CC1)C2=C(C=CC(=C2)Cl)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


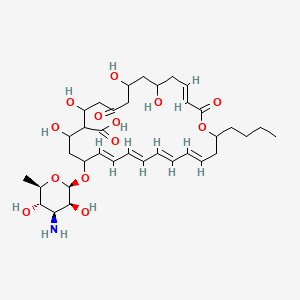


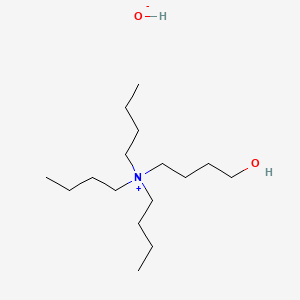

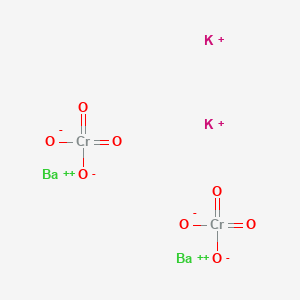
![8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12645259.png)
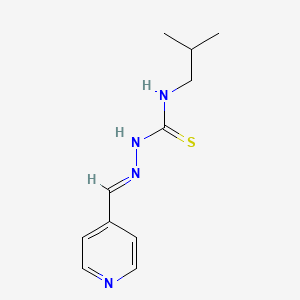

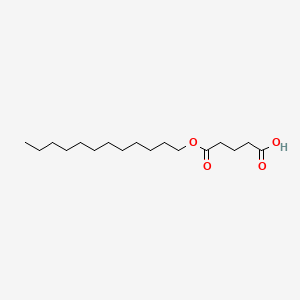
![4-(4-Isopropoxy-1H-pyrazolo[4,3-c]pyridin-3-yl)-1-isopropyl-N-(oxetan-3-yl)-1H-pyrrole-2-carboxaMide](/img/structure/B12645293.png)

